(2S,3S)-2,3-dihydroxybutanedioate

Übersicht

Beschreibung

(2S,3S)-2,3-dihydroxybutanedioate, also known as (2S,3S)-2,3-dihydroxybutanedioic acid, is a chiral compound with significant importance in various scientific fields. It is a stereoisomer of butanedioic acid, possessing two hydroxyl groups at the second and third carbon atoms. This compound is known for its optical activity and is widely used in asymmetric synthesis and chiral resolution processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-2,3-dihydroxybutanedioate can be achieved through several methods. One common approach involves the enzyme-catalyzed hydrolysis of racemic diacetate, followed by acylation of the resulting diol. This method yields both (2S,3S)- and (2R,3R)-butanediols with high diastereomeric and enantiomeric excess . Another method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum, which provides high stereoselectivity and yield .

Industrial Production Methods: Industrial production of this compound often employs biocatalysis due to its efficiency and environmental friendliness. Whole-cell biocatalysis using engineered Escherichia coli strains expressing specific dehydrogenases has been developed for large-scale production. This method allows for high yield and purity of the desired stereoisomer .

Analyse Chemischer Reaktionen

Types of Reactions: (2S,3S)-2,3-dihydroxybutanedioate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form diacetyl or reduced to produce butanediol. It also participates in substitution reactions where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under mild conditions, ensuring high selectivity and yield.

Major Products: The major products formed from these reactions include diacetyl, butanediol, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Acidulant and Stabilizer

Tartaric acid is widely used as an acidulant in the food industry. It imparts a sour taste and acts as a stabilizer in various products such as soft drinks, candies, and baked goods. Its ability to enhance flavor profiles makes it a crucial ingredient in the formulation of wines and certain confections .

Antioxidant Properties

In addition to its role as an acidulant, tartaric acid exhibits antioxidant properties. This function is particularly beneficial in preserving the quality of food products by preventing oxidative degradation .

Pharmaceutical Applications

Raw Material for Drug Synthesis

Tartaric acid serves as a vital raw material in the pharmaceutical industry. It is utilized in the synthesis of various drugs due to its chiral nature, which can influence the pharmacological properties of drug candidates .

Biochemical Reagent

As a biochemical reagent, tartaric acid is employed in enzymatic reactions and biochemical assays. Its role as a masking agent helps in the determination of potassium salts and other elemental analyses .

Chemical Research Applications

Coordination Chemistry

Recent studies have highlighted the use of (2S,3S)-2,3-dihydroxybutanedioate in coordination chemistry. It forms complexes with transition metals, which are valuable for catalysis and material science applications. For instance, copper(II) complexes derived from tartaric acid have shown potential in creating chiral hexanuclear clusters .

Biochemical Research

Enzymatic Studies

Tartaric acid is integral to studies involving enzymes that catalyze reactions involving dicarboxylic acids. Research has demonstrated its role in enzyme-substrate interactions, particularly in the context of malate and fumarate conversion processes .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Copper(II) Complex Formation | Demonstrated formation of chiral clusters using this compound | Catalysis in organic synthesis |

| Antioxidant Activity | Showed significant antioxidant capacity in food preservation | Food industry applications |

| Enzymatic Reactions | Investigated enzyme specificity with tartaric acid derivatives | Biochemical assays |

Wirkmechanismus

The mechanism of action of (2S,3S)-2,3-dihydroxybutanedioate involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various dehydrogenases and oxidases, leading to the formation of key metabolites. The molecular targets and pathways involved include the glycolytic pathway and the citric acid cycle, where it plays a role in energy production and metabolic regulation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to (2S,3S)-2,3-dihydroxybutanedioate include (2R,3R)-2,3-dihydroxybutanedioate, meso-2,3-dihydroxybutanedioate, and other stereoisomers of butanedioic acid.

Uniqueness: What sets this compound apart is its high stereoselectivity and optical purity, making it particularly valuable in asymmetric synthesis and chiral resolution. Its unique configuration allows for specific interactions with enzymes and receptors, leading to distinct biological and chemical properties .

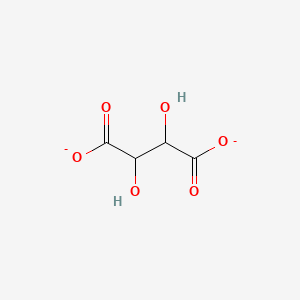

Eigenschaften

Molekularformel |

C4H4O6-2 |

|---|---|

Molekulargewicht |

148.07 g/mol |

IUPAC-Name |

2,3-dihydroxybutanedioate |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2 |

InChI-Schlüssel |

FEWJPZIEWOKRBE-UHFFFAOYSA-L |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

Kanonische SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O |

Synonyme |

(R*,R*)-(+-)-2,3-dihydroxybutanedioic acid, monoammonium monosodium salt aluminum tartrate ammonium tartrate calcium tartrate calcium tartrate tetrahydrate Mn(III) tartrate potassium tartrate seignette salt sodium ammonium tartrate sodium potassium tartrate sodium tartrate stannous tartrate tartaric acid tartaric acid, ((R*,R*)-(+-))-isomer tartaric acid, (R*,S*)-isomer tartaric acid, (R-(R*,R*))-isomer tartaric acid, (S-(R*,R*))-isomer tartaric acid, ammonium sodium salt, (1:1:1) salt, (R*,R*)-(+-)-isomer tartaric acid, calcium salt, (R-R*,R*)-isomer tartaric acid, monoammonium salt, (R-(R*,R*))-isomer tartrate |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.